5-Fluoro-2-(2-methoxyethoxy)benzamide
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Description
5-Fluoro-2-(2-methoxyethoxy)benzamide is a chemical compound with the molecular formula C10H12FNO3 and a molecular weight of 213.21 . It is also known as DBIB.
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-(2-methoxyethoxy)benzamide is1S/C10H12FNO3/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13)
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
5-Fluoro-2-(2-methoxyethoxy)benzamide has a molecular weight of 213.21 .Scientific Research Applications
Alzheimer's Disease Research
5-Fluoro-2-(2-methoxyethoxy)benzamide has been used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease research. It was utilized in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This research found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with clinical symptoms and neuropathological loads (Kepe et al., 2006).
Serotonin Receptor Study
Another application involved using 5-Fluoro-2-(2-methoxyethoxy)benzamide to study the internalization of serotonin-1A (5-HT(1A)) autoreceptors in the human brain. This research aimed to understand the neurobiology of serotonin-related disorders, particularly major depression. The study demonstrated that serotonin reuptake inhibitors could reduce the binding potential of this compound in the dorsal raphe nucleus (Sibon et al., 2008).
Cancer Research
5-Fluoro-2-(2-methoxyethoxy)benzamide derivatives have been evaluated for their potential in imaging the sigma-2 receptor status of solid tumors using PET imaging. These studies involved synthesizing fluorine-containing benzamide analogs and assessing their affinity for sigma-2 receptors, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios in mouse models (Tu et al., 2007).
Histone Deacetylase Inhibition
In the context of developing novel chemotherapeutic strategies, benzamide derivatives like MS-27-275, which share structural similarities with 5-Fluoro-2-(2-methoxyethoxy)benzamide, have been investigated. These compounds inhibit histone deacetylase, causing hyperacetylation of nuclear histones in tumor cell lines and showing marked in vivo antitumor activity (Saito et al., 1999).
Antimicrobial and Antioxidant Activities
Benzamides, including new derivatives isolated from endophytic Streptomyces, have been studied for their antimicrobial and antioxidant activities. These studies highlight the potential of benzamide derivatives in developing new antimicrobial and antioxidant agents (Yang et al., 2015).
properties
IUPAC Name |
5-fluoro-2-(2-methoxyethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOMKGXJGPTFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(2-methoxyethoxy)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.